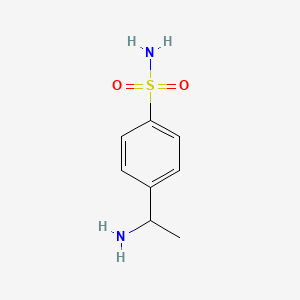

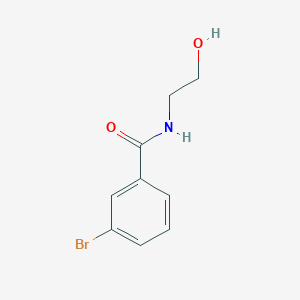

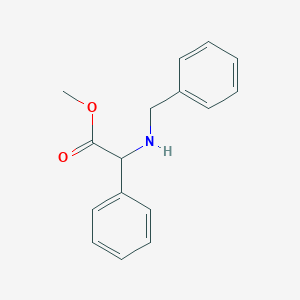

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is a chemical compound that belongs to the class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group and are often modified with various substituents to achieve desired chemical and biological properties. Although the specific compound N-(Tert-butyl)-2-(4-formylphenoxy)acetamide is not directly mentioned in the provided papers, the general class of acetamide derivatives is well-represented and includes compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities .

Synthesis Analysis

The synthesis of acetamide derivatives can involve multi-step reaction sequences. For instance, novel acetamide derivatives with a 2-phenoxy-N-(1-phenylethyl)acetamide nucleus have been synthesized starting from the Leuckart reaction, which is a reductive amination process. The synthesis typically involves the condensation of various starting materials, such as glycosylamines or bromophenyl and methoxyphenyl compounds, to achieve the final product . The presence of tert-butyl groups in the compounds is significant as it can influence the biological activity of the molecules .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using spectroscopic methods such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), elemental analysis, and mass spectrometry. These techniques provide detailed information about the functional groups present and the overall molecular framework . The presence of tert-butyl groups and other substituents like bromo or nitro groups can significantly affect the molecular conformation and, consequently, the chemical reactivity and interactions of the compound .

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the substituents attached to the aromatic ring. The presence of a formyl group, as in N-(Tert-butyl)-2-(4-formylphenoxy)acetamide, suggests potential for further chemical modifications, such as nucleophilic addition reactions, which could be utilized in the synthesis of more complex molecules or in the formation of drug conjugates .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic ring and the acetamide moiety. Tert-butyl groups are known to impart steric bulk, which can affect the compound's physical state and its solubility in various solvents. The substituents can also impact the hydrogen-bonding patterns, as seen in related compounds where hydrogen bonds play a crucial role in the formation of molecular chains and sheets, which could be relevant for the compound's crystalline structure and intermolecular interactions .

科学研究应用

Chemoselective Acetylation

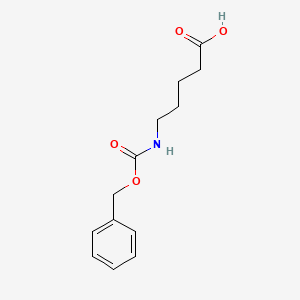

N-(2-Hydroxyphenyl)acetamide, a related compound, is an intermediate in the synthesis of antimalarial drugs. Chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as a catalyst. This process is significant for the synthesis of similar compounds like N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (Magadum & Yadav, 2018).

Synthesis and Pharmacological Assessment

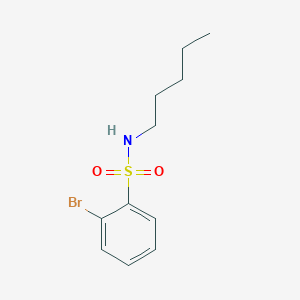

A study on the synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide and N-(1-(4-methoxyphenyl) ethyl)-2-phenoxyacetamide derivatives, which include a phenoxy-N-(1-phenylethyl)acetamide nucleus, revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This highlights the relevance of similar acetamide derivatives in pharmacological research (Rani, Pal, Hegde, & Hashim, 2016).

Hydrogen Bonding Patterns

In the realm of molecular chemistry, studies on hydrogen bonding patterns of N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides have revealed insights into molecular interactions, which are essential for understanding the properties of similar compounds like N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (López et al., 2010).

Antioxidant Activities

The study of antioxidant activities of compounds like 2,6-di-tert-butyl-4-methylphenol provides a basis for understanding the antioxidant potential of related compounds, including N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (Barclay, Edwards, & Vinqvist, 1999).

Neuroprotection Evaluation

The synthesis of substituted α-Phenyl and α-Naphthlyl-N-tert-butyl nitrones, including acetamide derivatives, has been evaluated for their neuroprotection capabilities. This points towards potential neuroprotective applications for similar compounds (Deletraz et al., 2020).

Intramolecular Interactions

Research on the intramolecular interactions of N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide derivatives provides insight into the molecular behavior of similar compounds, which is crucial for their potential applications (Belkov et al., 2010).

Optoelectronic Properties

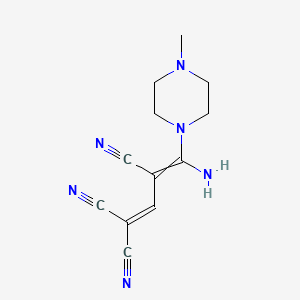

The synthesis and study of functionalized acene derivatives, including a novel malononitrile-modified acene, offers insights into the optoelectronic properties that could be relevant for similar compounds like N-(Tert-butyl)-2-(4-formylphenoxy)acetamide (Zhai et al., 2018).

属性

IUPAC Name |

N-tert-butyl-2-(4-formylphenoxy)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-13(2,3)14-12(16)9-17-11-6-4-10(8-15)5-7-11/h4-8H,9H2,1-3H3,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLSWDRZHPOHTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=C(C=C1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388101 |

Source

|

| Record name | N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Tert-butyl)-2-(4-formylphenoxy)acetamide | |

CAS RN |

838867-14-4 |

Source

|

| Record name | N-(TERT-BUTYL)-2-(4-FORMYLPHENOXY)ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273996.png)